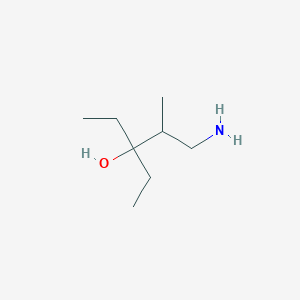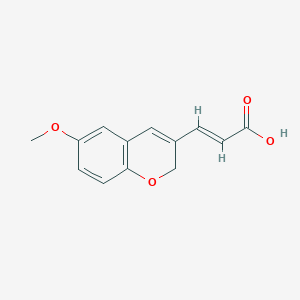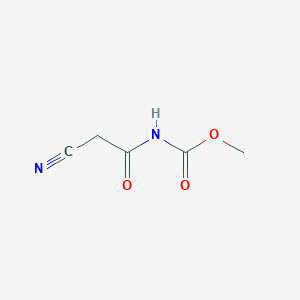
methyl N-(2-cyanoacetyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-cyanoacetyl)carbamate is an organic compound with the molecular formula C6H8N2O3. It is commonly used in organic synthesis, particularly as a reagent for introducing cyano functional groups. This compound is known for its versatility in forming various organic compounds, especially ketones and aldehydes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(2-cyanoacetyl)carbamate can be synthesized through the reaction of 2-cyanoacetic acid and ethyl carbamate. The process involves dissolving 2-cyanoacetic acid and ethyl carbamate in toluene and N,N-dimethylformamide (DMF). Phosphoryl chloride is then added dropwise, and the reaction mixture is heated to 70°C for 1.5 hours. After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield a pale yellow solid. This solid is purified using silica gel column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2-cyanoacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group allows it to undergo condensation reactions with aldehydes and ketones.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate and acids like hydrochloric acid. Solvents such as methanol and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridines and pyrazoles, which are valuable in medicinal chemistry .
Aplicaciones Científicas De Investigación
Methyl N-(2-cyanoacetyl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, particularly heterocycles.
Biology: It serves as a precursor for biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl N-(2-cyanoacetyl)carbamate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(2-cyanoacetyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group.
N-Cyanoacetylurethane: Another closely related compound with similar reactivity and applications.
Uniqueness
Methyl N-(2-cyanoacetyl)carbamate is unique due to its specific reactivity profile and the ability to form a wide range of heterocyclic compounds. Its methyl group provides distinct steric and electronic properties compared to its ethyl analogs, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
methyl N-(2-cyanoacetyl)carbamate |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)7-4(8)2-3-6/h2H2,1H3,(H,7,8,9) |
Clave InChI |
DNPVHDXRUOOKIO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


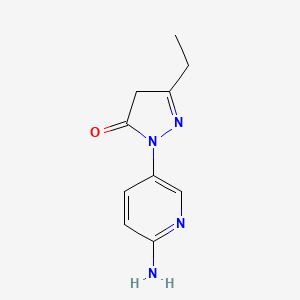

![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)
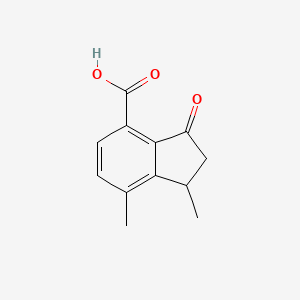
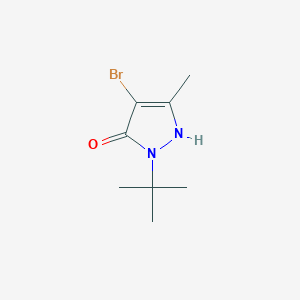
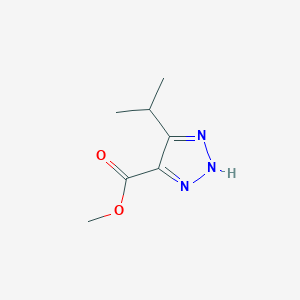
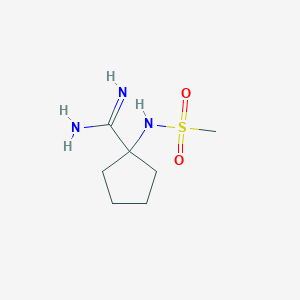
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
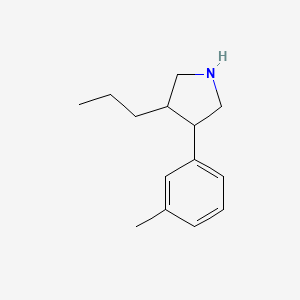
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)

